N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810580
InChI: InChI=1S/C19H17N3O3S/c1-12-6-8-14(9-7-12)18-21-22-19(25-18)26-11-17(24)20-16-5-3-4-15(10-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.4 g/mol

N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC15810580

Molecular Formula: C19H17N3O3S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide -

Specification

Molecular Formula C19H17N3O3S
Molecular Weight 367.4 g/mol
IUPAC Name N-(3-acetylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H17N3O3S/c1-12-6-8-14(9-7-12)18-21-22-19(25-18)26-11-17(24)20-16-5-3-4-15(10-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24)
Standard InChI Key QQALTEBLQFHMEV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(=O)C

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure integrates three key components:

  • A 1,3,4-oxadiazole ring, a five-membered heterocycle known for its electron-deficient nature and role in enhancing metabolic stability .

  • A thioacetamide bridge, which introduces sulfur-based reactivity and potential hydrogen-bonding interactions.

  • A p-tolyl group (4-methylphenyl), contributing hydrophobic character and influencing steric interactions.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₉H₁₇N₃O₂S, with a molecular weight of 367.43 g/mol. The acetyl group at the N-(3-acetylphenyl) position and the sulfur atom in the thioether linkage are critical for intermolecular interactions (Table 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₂S
Molecular Weight367.43 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (2 oxadiazole N, 2 carbonyl O)

Spectroscopic Features

Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks:

  • N-H stretch: ~3,300 cm⁻¹ (acetamide NH) .

  • C=O stretch: 1,680–1,710 cm⁻¹ (acetyl and oxadiazole carbonyl groups) .

  • C-S stretch: ~650 cm⁻¹ (thioether linkage) .

Proton NMR data (predicted for CDCl₃):

  • p-Tolyl protons: δ 7.25–7.35 (d, 2H, aromatic), δ 2.35 (s, 3H, CH₃) .

  • Acetylphenyl protons: δ 8.10 (s, 1H, aromatic), δ 2.60 (s, 3H, COCH₃) .

Synthesis and Reaction Pathways

The synthesis of N-(3-acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide likely follows a multi-step route inspired by methods for related oxadiazole-thioacetamides .

Key Synthetic Steps

  • Formation of 5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol:

    • Condensation of p-tolylcarboxylic acid hydrazide with carbon disulfide under basic conditions .

    • Cyclization via dehydration using phosphorus oxychloride or H₂SO₄ .

  • Introduction of Thioacetamide Side Chain:

    • Alkylation of the oxadiazole-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

    • Reaction with N-(3-acetylphenyl)-2-chloroacetamide to form the thioether linkage .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1CS₂, KOH, EtOH, reflux75–80
2ClCH₂CONHAr, K₂CO₃, DMF, 80°C60–65

Mechanistic Considerations

The thioacetamide linkage forms via nucleophilic substitution, where the thiolate anion attacks the α-carbon of the chloroacetamide . Steric hindrance from the p-tolyl group may necessitate elevated temperatures or prolonged reaction times .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.8 (moderate lipophilicity due to p-tolyl and acetyl groups) .

  • Aqueous Solubility: Poor (<0.1 mg/mL), necessitating formulation with co-solvents .

Stability Profile

  • Thermal Stability: Decomposes above 200°C (differential scanning calorimetry of analogs) .

  • Photostability: Susceptible to UV-induced degradation of the thioether bond .

Biological Activities and Mechanisms

While direct data on this compound are unavailable, structurally related molecules exhibit:

Antimicrobial Activity

  • Oxadiazole-thioacetamides inhibit bacterial DNA gyrase (IC₅₀ = 8.2–12.4 µM against E. coli) .

  • Enhanced activity against Gram-positive strains due to improved membrane penetration .

Anti-Inflammatory Effects

  • Thioacetamide derivatives suppress NF-κB signaling in macrophages (70% inhibition at 10 µM) .

  • Reduced COX-2 expression by 45–60% in murine models .

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